Piperazin-1-yl(tetrahydrofuran-3-yl)methanone
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Overview
Description
Piperazin-1-yl(tetrahydrofuran-3-yl)methanone is a chemical compound with the molecular formula C9H16N2O2 . It is known for its unique structure, which includes a piperazine ring and a tetrahydrofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazin-1-yl(tetrahydrofuran-3-yl)methanone typically involves the reaction of piperazine with tetrahydrofuran derivatives under controlled conditions. One common method includes the use of dihydrofuran and piperazine in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Piperazin-1-yl(tetrahydrofuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol .
Scientific Research Applications
Piperazin-1-yl(tetrahydrofuran-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential therapeutic effects, particularly as an α-1-adrenergic blocker.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazin-1-yl(tetrahydrofuran-3-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to α-1-adrenergic receptors, leading to the inhibition of certain physiological responses. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
- 1-(Tetrahydro-2-furoyl)piperazine
- Piperazin-1-yl(tetrahydrofuran-2-yl)methanone
Comparison: Piperazin-1-yl(tetrahydrofuran-3-yl)methanone is unique due to its specific combination of a piperazine ring and a tetrahydrofuran moiety. This structure imparts distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
1070772-28-9 |
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Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
oxolan-3-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C9H16N2O2/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h8,10H,1-7H2 |
InChI Key |
XFWIDOUTQPOITQ-UHFFFAOYSA-N |
SMILES |
C1COCC1C(=O)N2CCNCC2 |
Canonical SMILES |
C1COCC1C(=O)N2CCNCC2 |
Origin of Product |
United States |
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